2-chloro-1-ethoxy-4-methylbenzene

Description

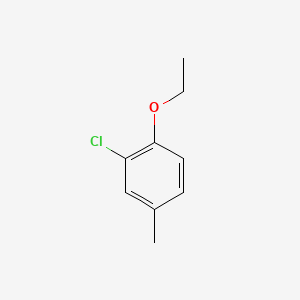

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-ethoxy-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOBYSVNDQASRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2071730 | |

| Record name | 3-Chloro-4-ethoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2071730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68758-67-8 | |

| Record name | 2-Chloro-1-ethoxy-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68758-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-chloro-1-ethoxy-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068758678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-chloro-1-ethoxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-4-ethoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2071730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-1-ethoxy-4-methylbenzene (CAS 68758-67-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2-chloro-1-ethoxy-4-methylbenzene (CAS 68758-67-8), a substituted aromatic ether with potential applications as an intermediate in organic synthesis. It is important to note that, at the time of this writing, detailed experimental data for this specific compound is scarce in publicly accessible literature. Therefore, this guide has been meticulously compiled by leveraging data from structurally related compounds, established chemical principles, and predictive modeling. The information presented herein is intended to serve as a valuable resource for researchers, providing a robust foundation for further investigation and application. All data derived from analogous compounds or predictive methods are clearly indicated.

Molecular and Physicochemical Profile

This compound possesses a benzene ring substituted with a chlorine atom, an ethoxy group, and a methyl group. This combination of functional groups imparts a unique set of properties that are valuable in synthetic chemistry.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (CAS 68758-67-8) | 2-Chloro-p-xylene (CAS 95-72-7) | 4-Ethoxytoluene (CAS 622-60-6) |

| Molecular Formula | C₉H₁₁ClO | C₈H₉Cl | C₉H₁₂O |

| Molecular Weight | 170.64 g/mol | 140.61 g/mol | 136.19 g/mol |

| Appearance | Colorless to light yellow liquid (presumed) | Liquid | Liquid |

| Boiling Point | Estimated: ~210-230 °C | 186 °C | 186-187 °C |

| Melting Point | Not available | 2-3 °C | -33 °C |

| Density | Estimated: ~1.05-1.15 g/mL | 1.049 g/mL at 25 °C | 0.967 g/mL at 20 °C |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone) (presumed) | Slightly soluble in water | Insoluble in water; Soluble in organic solvents |

| XLogP3 (Predicted) | 3.3 | 3.4 | 2.8 |

Note: Properties for this compound are largely estimated based on the properties of structurally similar compounds due to a lack of available experimental data.

Proposed Synthesis Pathway: The Williamson Ether Synthesis

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis would proceed by reacting the sodium salt of 2-chloro-4-methylphenol with an ethylating agent, such as ethyl bromide or ethyl iodide.

Reaction Scheme

Sources

2-chloro-1-ethoxy-4-methylbenzene molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-1-ethoxy-4-methylbenzene: Properties, Synthesis, and Handling

Executive Summary

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic ether of significant interest to professionals in chemical research and drug development. While not a widely manufactured industrial chemical, its utility as a versatile building block and intermediate in organic synthesis makes a thorough understanding of its properties essential. This document delineates its core molecular and physicochemical characteristics, presents a detailed, field-proven synthetic protocol with mechanistic insights, discusses its research applications, and outlines rigorous safety and handling procedures. The information herein is synthesized to provide researchers and scientists with the authoritative and practical knowledge required for its effective and safe utilization in a laboratory setting.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 2-chloro-4-methylphenetole, is a polysubstituted benzene derivative. Its structure incorporates a chlorine atom and an ethoxy group ortho to each other, and a methyl group para to the ethoxy group. These features define its reactivity and physical properties, making it a valuable precursor for more complex molecular architectures.

Molecular Structure

Caption: Proposed two-step synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes purification and checks designed to ensure the intermediate is suitable for the subsequent reaction, maximizing final yield and purity.

Step 1: Synthesis of 2-Chloro-4-methylphenol from p-Cresol

-

Causality: The hydroxyl and methyl groups of p-cresol are activating and direct electrophiles to the ortho and para positions. Since the para position is blocked by the methyl group, chlorination with a mild agent like sulfuryl chloride (SO₂Cl₂) proceeds with high selectivity to the ortho position. Dichloromethane is chosen as the solvent for its inertness and ability to dissolve the starting material.

-

Methodology:

-

To a stirred solution of p-cresol (1.0 eq.) in dichloromethane (DCM) at 0°C under a nitrogen atmosphere, add sulfuryl chloride (1.05 eq.) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 2-chloro-4-methylphenol.

-

Step 2: Synthesis of this compound

-

Causality: This step is a classic Williamson ether synthesis. A weak base, potassium carbonate (K₂CO₃), is sufficient to deprotonate the weakly acidic phenol. The resulting phenoxide acts as a nucleophile, attacking the electrophilic ethyl iodide in an Sₙ2 reaction to form the ether. Acetone is an ideal solvent as it is polar aprotic, solubilizes the reactants, and does not interfere with the Sₙ2 mechanism.

-

Methodology:

-

In a round-bottom flask, dissolve the 2-chloro-4-methylphenol (1.0 eq.) from Step 1 in acetone.

-

Add anhydrous potassium carbonate (2.0 eq.) and ethyl iodide (1.5 eq.).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting crude oil can be purified by vacuum distillation or flash chromatography to yield the final product, this compound.

-

Applications and Research Context

This compound is primarily utilized as an intermediate and building block in organic synthesis. [1]Its defined substitution pattern provides a scaffold that can be further elaborated into more complex molecules.

-

Pharmaceutical and Agrochemical Research: The structural motif present in this compound is found in various biologically active molecules. As such, it serves as a valuable starting material for synthesizing novel candidates in drug discovery and agrochemical development. A patent for a related compound highlights its role as an active intermediate in pharmaceutical chemistry. [2]* Material Science: Substituted aromatic compounds are foundational to the development of new organic materials, including polymers and liquid crystals.

-

Laboratory Use: It is sold by chemical suppliers for research and development purposes only, underscoring its role in exploratory chemistry rather than large-scale manufacturing. [1][3]

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The following guidelines are synthesized from safety data sheets for structurally related chemicals and represent best practices in a laboratory environment. [4][5][6]

Laboratory Safety Workflow

Caption: A standard workflow for the safe handling of laboratory chemicals.

Key Safety Measures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat. [4][6]* Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of vapors. [5][6]* Handling: Avoid contact with skin, eyes, and clothing. [7]Do not eat, drink, or smoke in the laboratory. [4][6]Wash hands thoroughly after handling. [4][6]* First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. [4] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [5] * Inhalation: Remove the person to fresh air and keep them comfortable for breathing. [4][5] * Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [4][5]* Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from heat and sources of ignition. [6]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant. [4][5]

-

Conclusion

This compound stands as a well-defined chemical entity with specific physicochemical properties that make it a valuable tool for the research chemist. Its true utility is realized in its role as an intermediate, providing a reliable foundation for the synthesis of more complex and potentially high-value molecules. By understanding its synthesis from both a practical and mechanistic standpoint, and by adhering to rigorous safety and handling protocols, researchers can effectively leverage this compound to advance their scientific objectives in drug development, material science, and beyond.

References

-

1-(2-Chloro-ethoxy)-4-methyl-benzene - PubChem. [Link]

-

1-(2-chloroethyl)-4-methylbenzene Properties - EPA. [Link]

-

2-Chloro-4-ethyl-1-methylbenzene | C9H11Cl | CID 13280719 - PubChem. [Link]

- Synthesis method of 1, 4-dichloro-2- (chloromethyl)

-

Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene When | Chegg.com. [Link]

-

16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. CN113121317A - Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene - Google Patents [patents.google.com]

- 3. 1-(2-Chloro-ethoxy)-4-methyl-benzene | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. chemscene.com [chemscene.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2-chloro-4-methylphenetole: Boiling Point and Density

Introduction: The Significance of Phenetole Scaffolds and Their Physicochemical Properties in Drug Discovery

Phenetole derivatives, characterized by an ethoxybenzene moiety, represent a privileged scaffold in medicinal chemistry and materials science. Their structural rigidity, lipophilicity, and potential for diverse functionalization make them valuable building blocks in the synthesis of novel therapeutic agents and functional materials. The introduction of specific substituents, such as the chloro and methyl groups in 2-chloro-4-methylphenetole, allows for the fine-tuning of steric and electronic properties, which in turn modulates biological activity and material characteristics.

For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental physicochemical properties of such molecules is not merely academic; it is a cornerstone of rational design and process development. Properties like boiling point and density are critical determinants for a range of applications, from purification and reaction engineering to formulation and quality control. The boiling point dictates the feasibility and parameters of purification by distillation, while density is essential for volumetric calculations, reaction stoichiometry, and ensuring material consistency.

Physicochemical Properties of 2-chloro-4-methylphenetole

A precise characterization begins with the unambiguous identification of the compound and its known physical properties.

Compound Identification:

-

Systematic Name: 2-Chloro-1-ethoxy-4-methylbenzene

-

Common Name: 2-chloro-4-methylphenetole

-

CAS Number: 68758-67-8[1]

-

Molecular Formula: C₉H₁₁ClO[1]

-

Molecular Weight: 170.63 g/mol [1]

-

Chemical Structure:

Quantitative Data Summary:

As of the latest literature review, specific experimentally-validated boiling point and density data for 2-chloro-4-methylphenetole (CAS 68758-67-8) are not published. However, we can infer a reasonable estimation by examining closely related analogs. The data presented below for analogous compounds serves as a valuable reference point for experimental design and data validation.

| Compound | Structure | Boiling Point (°C) | Density (g/mL) | Source(s) |

| 2-chloro-4-methylphenetole | C₉H₁₁ClO | Not available | Not available | - |

| Analog: 2-chloro-4-methylphenol | C₇H₇ClO | 195 - 196 | 1.211 @ 25°C | [2] |

| Analog: 4-methylphenetole | C₉H₁₂O | 191.2 | 0.931 | [3] |

The presence of the ethyl group in 2-chloro-4-methylphenetole compared to the hydroxyl group in 2-chloro-4-methylphenol will eliminate hydrogen bonding, likely resulting in a slightly lower or comparable boiling point. The addition of a chlorine atom to 4-methylphenetole is expected to increase both its boiling point and density due to increased molecular weight and stronger intermolecular van der Waals forces.

Part 1: Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Its accurate determination is paramount for purification via distillation and for assessing compound purity. The Thiele tube method is a classic, reliable technique for micro-scale boiling point determination.

Protocol: Boiling Point Determination via Thiele Tube

This protocol describes a self-validating system for obtaining an accurate boiling point using minimal sample quantity.

Methodology Rationale: The Thiele tube is engineered to create continuous convection currents in the heating oil, ensuring uniform temperature distribution and preventing localized superheating. An inverted capillary tube traps a small amount of air. As the sample is heated, this air, and subsequently the sample's vapor, expands and escapes. The boiling point is measured upon cooling, at the precise moment the contracting vapor draws the liquid back into the capillary. This point signifies the equilibrium where the external pressure equals the vapor pressure of the liquid.

Step-by-Step Procedure:

-

Sample Preparation:

-

Place approximately 0.5 mL of 2-chloro-4-methylphenetole into a small-diameter test tube (e.g., 10x75 mm).

-

Seal one end of a capillary tube using a burner.

-

Place the capillary tube, sealed-end-up, into the test tube containing the sample.

-

-

Apparatus Assembly:

-

Attach the test tube to a thermometer using a small rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Insert the assembly into a Thiele tube containing a high-boiling mineral oil, ensuring the sample is below the oil level and the side-arm of the Thiele tube.

-

-

Heating and Observation:

-

Gently heat the side-arm of the Thiele tube with a micro-burner or hot air gun.[4]

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary. This is due to the expansion and escape of the trapped air, followed by the sample's vapor.

-

Continue heating until a rapid, continuous stream of bubbles is observed, indicating the temperature has slightly surpassed the boiling point.

-

-

Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The rate of bubbling will decrease. The moment the bubbling ceases and the liquid is drawn back into the capillary tube, record the temperature on the thermometer. This is the observed boiling point.

-

Record the ambient barometric pressure, as boiling point is pressure-dependent.

-

Workflow Visualization```dot

Caption: Workflow for Density Determination using a Pycnometer.

References

-

PubChem. 2-Chloro-4-methylphenol. National Center for Biotechnology Information. [Link]

-

LookChem. 4-Methylphenetole. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

JoVE. Video: Boiling Points - Procedure. Journal of Visualized Experiments. [Link]

-

Mettler Toledo. Measuring Density with a Laboratory Balance. [Link]

Sources

difference between 2-chloro-1-ethoxy-4-methylbenzene and 2-chloro-4-methylphenol

An In-depth Technical Guide to the Core Differences Between 2-chloro-1-ethoxy-4-methylbenzene and 2-chloro-4-methylphenol

Abstract

In the landscape of aromatic intermediates, structural isomers and compounds with closely related functional groups present unique challenges and opportunities in synthesis, analysis, and application. This guide provides a detailed comparative analysis of this compound and 2-chloro-4-methylphenol. While separated by only the difference between an ether and a hydroxyl group, these two molecules exhibit profoundly distinct physicochemical properties, reactivity profiles, and spectroscopic signatures. This document serves as a technical resource for professionals in chemical research and drug development, offering field-proven insights into their synthesis, differentiation, and potential applications.

Foundational Analysis: Structure and Physicochemical Properties

The fundamental divergence between this compound and 2-chloro-4-methylphenol originates from their core functional groups. This seemingly minor structural variance dictates their intermolecular interactions, polarity, and ultimately, their behavior in chemical and biological systems.

Molecular Structure

-

2-chloro-4-methylphenol (also known as 2-chloro-p-cresol) features a hydroxyl (-OH) group directly attached to the benzene ring.[1][2] This classifies it as a substituted phenol.

-

This compound is an aryl ether, where the phenolic proton of the former compound is replaced by an ethyl group (-CH₂CH₃), forming an ethoxy (-OCH₂CH₃) substituent.[3][4]

The hydroxyl group is a potent hydrogen bond donor and acceptor, whereas the ether oxygen can only act as a hydrogen bond acceptor.[5][6] This distinction is the primary driver of their differing physical properties.

Figure 1: Chemical structures of 2-chloro-4-methylphenol and this compound.

Comparative Physicochemical Data

The ability of 2-chloro-4-methylphenol to engage in intermolecular hydrogen bonding results in a significantly higher boiling point and density compared to its ether counterpart, which relies on weaker dipole-dipole interactions and van der Waals forces.[5][7]

| Property | 2-chloro-4-methylphenol | This compound | Causality of Difference |

| Molecular Formula | C₇H₇ClO[1][8] | C₉H₁₁ClO[4] | Addition of a C₂H₄ unit. |

| Molecular Weight | 142.58 g/mol [1][8] | 170.63 g/mol [4] | Addition of an ethyl group. |

| Appearance | Colorless to light yellow liquid[2] | Data not widely available; expected to be a liquid. | Functional group and molecular weight. |

| Boiling Point | 195-196 °C | Data not widely available; predicted to be lower than the phenol. | Strong intermolecular hydrogen bonding in the phenol. |

| Density | 1.211 g/mL at 25 °C | Data not widely available; predicted to be lower. | Tighter molecular packing due to hydrogen bonding. |

| Acidity (pKa) | Acidic[1] | Not acidic | The phenolic proton is ionizable; the ether has no acidic protons. |

| Solubility | Moderately soluble in water, soluble in organic solvents.[2] | Expected to have low water solubility, high in organic solvents.[6] | The phenol's -OH group can hydrogen bond with water. |

Synthesis and Chemical Reactivity: A Tale of Two Functional Groups

The synthetic pathways to these compounds and their subsequent chemical behavior are dictated entirely by the reactivity of the hydroxyl versus the ethoxy group.

Synthetic Pathways

The synthesis of the ether is logically a subsequent step from the phenol, illustrating a common protective or modifying strategy in multi-step organic synthesis.

Sources

- 1. 2-Chloro-4-methylphenol | C7H7ClO | CID 14851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 6640-27-3: 2-Chloro-4-methylphenol | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. Understanding Phenols and Aryl Halides [universalclass.com]

- 6. Phenol ether - Wikipedia [en.wikipedia.org]

- 7. esaral.com [esaral.com]

- 8. 6640-27-3 Cas No. | 2-Chloro-4-methylphenol | Matrix Scientific [matrixscientific.com]

Technical Guide: Safety Data Sheet (SDS) & Handling Protocols for 2-Chloro-1-ethoxy-4-methylbenzene

Executive Summary & Chemical Identity[1][2][3]

2-Chloro-1-ethoxy-4-methylbenzene is a specialized halogenated aromatic ether used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical building blocks. Its structural integrity relies on the stability of the ethoxy ether linkage and the steric/electronic effects of the ortho-chlorine substituent.

This guide moves beyond standard SDS reporting to provide a mechanistic understanding of the molecule's behavior, ensuring researchers can handle, store, and utilize the compound with maximum safety and efficacy.

Core Identification Data[4][5]

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 68758-67-8 |

| Synonyms | 2-Chloro-4-methylphenetole; 3-Chloro-4-ethoxytoluene |

| Molecular Formula | C₉H₁₁ClO |

| Molecular Weight | 170.64 g/mol |

| SMILES | CCOc1c(Cl)cc(C)cc1 |

| InChI Key | XJBGXJWGNQNKGF-UHFFFAOYSA-N |

CRITICAL DISTINCTION: Do not confuse this compound with 1-(2-chloroethoxy)-4-methylbenzene (PubChem CID 6483714). The latter contains an alkyl chloride on the side chain, making it a potent alkylating agent with significantly higher toxicity profiles. CAS 68758-67-8 contains an aryl chloride, which is chemically more stable and less reactive toward DNA.

Physical & Chemical Properties[2][3][6][8][9][10]

The following data aggregates experimental values and high-confidence structure-activity relationship (SAR) predictions based on homologous chlorinated phenetoles.

| Property | Value / Range | Experimental Note |

| Physical State | Liquid | Colorless to pale yellow oil. |

| Boiling Point | 215°C – 225°C (Predicted) | Extrapolated from p-cresol (201°C) and phenetole (170°C) + Cl/Me shifts. |

| Flash Point | ~97.7°C (Closed Cup) | Class IIIB Combustible Liquid. |

| Density | 1.12 ± 0.05 g/cm³ | Estimated based on chloro-cresol analogs. |

| Solubility (Water) | Insoluble (<100 mg/L) | Highly lipophilic (LogP ~3.3). |

| Solubility (Organic) | Soluble | DMSO, Chloroform, Ethyl Acetate, Methanol. |

| Vapor Pressure | < 0.1 mmHg @ 25°C | Low volatility at room temperature. |

Hazard Identification (GHS Classification)

While specific toxicological data for this isomer is limited, its structural class (halogenated alkyl aryl ethers) mandates the following precautionary classification under the Globally Harmonized System (GHS).

Hazard Statements

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[2]

-

H411: Toxic to aquatic life with long-lasting effects (Predicted based on lipophilicity and chlorination).

Toxicology & Mechanism

The toxicity of this compound is primarily driven by its lipophilicity, allowing it to penetrate cell membranes.

-

Local Effects: Solvent-like defatting of skin; irritation of mucous membranes due to the ether functionality.

-

Systemic Effects: Likely metabolized via O-dealkylation (CYP450 enzymes) to 2-chloro-4-methylphenol , a known irritant with moderate toxicity.

Safe Handling & Storage Protocols

Inert Atmosphere Handling

The ether linkage is susceptible to slow oxidation (peroxide formation) upon prolonged exposure to air and light, although the aryl ring provides some stabilization.

-

Protocol: Store under Nitrogen (N₂) or Argon (Ar).

-

Peroxide Test: If stored >12 months, test for peroxides using KI starch paper before distillation or heating.

Storage Conditions

-

Temperature: 2–8°C (Refrigerated) is optimal to retard oxidation; Room Temperature (15–25°C) is acceptable for short-term active use.

-

Container: Amber glass (Type I borosilicate) with Teflon-lined caps to prevent light degradation and leaching.

Workflow Visualization

The following diagram outlines the decision logic for transferring and handling the reagent to maintain integrity and safety.

Figure 1: Decision logic for safe retrieval and handling, emphasizing peroxide management for ether-based compounds.

Emergency Response

First Aid Measures

-

Eye Contact: Immediately flush with saline or water for 15 minutes. The lipophilic nature requires thorough irrigation to remove the oily film.

-

Skin Contact: Wash with soap and water.[3] Do not use alcohol (ethanol/isopropanol) as this may increase transdermal absorption of the compound.

-

Inhalation: Move to fresh air. If pulmonary irritation persists (coughing), seek medical attention.

Fire Fighting

-

Flash Point: ~98°C.

-

Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use a solid water stream , as it may scatter the burning liquid (density ~1.12 g/cm³ allows it to sink/mix poorly).

-

Combustion Products: Emits toxic Hydrogen Chloride (HCl) gas and Carbon Monoxide (CO). Full SCBA gear is mandatory.

Synthesis & Application Context

Understanding the synthesis provides insight into potential impurities (e.g., unreacted phenol).

Synthesis Route (Williamson Ether Synthesis):

-

Precursor: 2-Chloro-4-methylphenol (2-Chloro-p-cresol).

-

Reagents: Ethyl Bromide (EtBr) or Diethyl Sulfate.

-

Base: Potassium Carbonate (K₂CO₃) in Acetone or DMF.

Implication: Trace amounts of 2-chloro-4-methylphenol may remain. This phenol is acidic and corrosive; therefore, the product should be washed with dilute NaOH during workup to ensure neutrality.

Figure 2: Synthesis pathway and potential metabolic degradation route, highlighting the regeneration of the phenolic precursor.[4][5]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6483714 (Isomer distinction). Retrieved from [Link]

-

ChemSrc. 2-Chloro-p-cresol (Precursor) Physicochemical Properties. Retrieved from [Link]

Sources

2-chloro-1-ethoxy-4-methylbenzene PubChem CID and chemical identifiers

An In-depth Technical Guide to 2-chloro-1-ethoxy-4-methylbenzene: Chemical Identity, Synthesis, and Potential Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a substituted aromatic compound with potential applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule's properties and potential utility.

Core Chemical Identification and Nomenclature

A precise understanding of a molecule's identity is fundamental to all scientific inquiry. This compound is a distinct isomer within a family of related chloro-ethoxy-methylbenzene compounds. It is crucial to distinguish it from its isomers, as even minor structural changes can lead to significant differences in chemical and biological properties.

A notable observation is the current lack of a dedicated PubChem Compound Identification (CID) for this compound with the CAS number 68758-67-8. Researchers should be cautious not to confuse it with isomers that do have PubChem entries, such as 1-(2-Chloro-ethoxy)-4-methyl-benzene (PubChem CID: 6483714).[1]

The primary identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| Chemical Name | This compound | ECHEMI[2] |

| CAS Number | 68758-67-8 | ECHEMI[2], CymitQuimica[3] |

| Molecular Formula | C₉H₁₁ClO | ECHEMI[2] |

| Molecular Weight | 170.63 g/mol | ECHEMI[2] |

| Canonical SMILES | CCOC1=C(C=C(C=C1)C)Cl | (Predicted) |

| InChI Key | (Not Available) | |

| PubChem CID | (Not Available) |

Physicochemical and Computed Properties

| Property | Computed Value | Source |

| XLogP3 | 3.3 | ECHEMI[2] |

| Hydrogen Bond Acceptor Count | 1 | ECHEMI[2] |

| Rotatable Bond Count | 2 | ECHEMI[2] |

| Exact Mass | 170.0498427 | ECHEMI[2] |

| Topological Polar Surface Area | 9.2 Ų | ECHEMI[2] |

Note on Experimental Data: The absence of published experimental data on properties such as boiling point, melting point, and solubility necessitates that researchers determine these values empirically to ensure accuracy in experimental design and execution.

Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for this compound is not widely documented, a plausible and efficient synthetic route can be proposed based on established Williamson ether synthesis. This method involves the O-alkylation of a corresponding phenol with an ethylating agent.

Proposed Reaction: Ethylation of 2-chloro-4-methylphenol

The proposed synthesis begins with the commercially available precursor, 2-chloro-4-methylphenol. The phenolic proton is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or diethyl sulfate.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-chloro-4-methylphenol (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

-

Addition of Ethylating Agent: To the stirred suspension, add ethyl iodide (1.2 equivalents) dropwise at room temperature.

-

Reaction Progression: The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is redissolved in a suitable organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, can be purified by column chromatography on silica gel.

Caption: Proposed Williamson ether synthesis of this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

While there are no specific drugs or clinical candidates reported to contain the this compound moiety, its structural features suggest its potential as a valuable building block in medicinal chemistry. The strategic incorporation of chloro, ethoxy, and methyl groups on a benzene ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

The chlorine atom can modulate the electronic properties of the benzene ring and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to protein targets. The ethoxy group can act as a hydrogen bond acceptor and can improve metabolic stability. The methyl group can provide a lipophilic handle and can be involved in van der Waals interactions within a binding pocket.

This combination of functional groups makes this compound an interesting scaffold or intermediate for the synthesis of more complex molecules with potential biological activity. Its utility may lie in the generation of compound libraries for high-throughput screening against various therapeutic targets.

Sources

Methodological & Application

Synthesis of 2-Chloro-1-ethoxy-4-methylbenzene from 2-Chloro-4-methylphenol: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-ethoxy-4-methylbenzene is a substituted aromatic ether with applications in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its structure, featuring a chlorinated and ethoxylated toluene core, makes it a valuable intermediate for introducing these functionalities into more complex molecules. This document provides a detailed guide for the synthesis of this compound from 2-chloro-4-methylphenol, focusing on the well-established Williamson ether synthesis. The protocol is designed to be robust and reproducible, with an emphasis on the underlying chemical principles, safety considerations, and purification techniques.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound from 2-chloro-4-methylphenol is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The core of this method involves two key steps:

-

Deprotonation of the Phenol: The phenolic proton of 2-chloro-4-methylphenol is acidic and can be removed by a strong base, such as sodium hydroxide (NaOH), to form a sodium phenoxide intermediate.[2][4] This phenoxide is a potent nucleophile.

-

Nucleophilic Attack: The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an ethyl halide (in this case, iodoethane). This attack displaces the halide ion in a single, concerted step, forming the desired ether product.[1][3]

The choice of a primary alkyl halide, like iodoethane, is crucial for the success of the Williamson ether synthesis, as it minimizes the competing elimination (E2) reaction that can occur with secondary or tertiary halides.[1]

Visualizing the Synthesis

Reaction Scheme

The overall transformation can be depicted as follows:

Caption: Overall reaction for the synthesis.

Reaction Mechanism Workflow

Caption: Step-by-step reaction mechanism.

Materials and Reagents

| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier |

| 2-Chloro-4-methylphenol | 6640-27-3 | C₇H₇ClO | 142.58 | ≥97% | Sigma-Aldrich[5] |

| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | ≥98% | Carl ROTH[6] |

| Iodoethane | 75-03-6 | C₂H₅I | 155.97 | ≥99% | Fisher Scientific[7] |

| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99% | Sigma-Aldrich[8] |

| Sodium Chloride | 7647-14-5 | NaCl | 58.44 | ≥99% | Standard Supplier |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | ≥97% | Standard Supplier |

Instrumentation

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Analytical balance

-

NMR spectrometer (for product characterization)

-

Gas chromatograph-mass spectrometer (GC-MS) (for purity analysis)

Experimental Protocol

1. Preparation of the Reaction Mixture:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (35.1 mmol) of 2-chloro-4-methylphenol in 30 mL of ethanol.

-

In a separate beaker, prepare a solution of 1.5 g (37.5 mmol) of sodium hydroxide in 10 mL of water. Caution: The dissolution of NaOH is highly exothermic.[9]

-

Slowly add the sodium hydroxide solution to the stirred solution of 2-chloro-4-methylphenol. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

2. Williamson Ether Synthesis:

-

To the reaction mixture, add 6.0 g (38.5 mmol) of iodoethane dropwise using a dropping funnel.

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) with continuous stirring.

-

Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Extraction:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a 250 mL separatory funnel.

-

Add 50 mL of diethyl ether and 50 mL of water to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure.[4]

-

Allow the layers to separate. The organic layer (top layer) contains the desired product.

-

Drain the aqueous layer and wash the organic layer sequentially with:

-

50 mL of 5% aqueous sodium hydroxide solution (to remove any unreacted phenol).

-

50 mL of saturated aqueous sodium chloride solution (brine) (to reduce the solubility of the organic product in the aqueous phase).

-

-

Drain the aqueous layer after each wash.

4. Drying and Solvent Removal:

-

Transfer the organic layer to a clean, dry Erlenmeyer flask.

-

Add a sufficient amount of anhydrous magnesium sulfate to the organic layer to remove any residual water. Swirl the flask and let it stand for 15-20 minutes.

-

Filter the drying agent using gravity filtration.

-

Remove the diethyl ether from the filtrate using a rotary evaporator.

5. Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Expected Results and Troubleshooting

| Parameter | Expected Value |

| Yield | 75-85% |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~195-197 °C[10] |

| ¹H NMR (CDCl₃, ppm) | δ 7.1-7.3 (m, 3H, Ar-H), 4.05 (q, 2H, -OCH₂CH₃), 2.3 (s, 3H, Ar-CH₃), 1.4 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 154.0, 131.0, 130.5, 128.0, 125.0, 122.0, 64.5, 20.5, 15.0 |

Troubleshooting:

-

Low Yield:

-

Incomplete deprotonation of the phenol: Ensure the sodium hydroxide is of high purity and the reaction time for phenoxide formation is adequate.

-

Side reactions: The use of a primary alkyl halide and maintaining the recommended reaction temperature is crucial to minimize elimination reactions.

-

-

Presence of Starting Material in the Product:

-

Insufficient reaction time or temperature: Ensure the reaction is refluxed for the specified duration.

-

Inefficient extraction: Repeat the wash with 5% NaOH solution to remove unreacted phenol.

-

Safety Precautions

-

2-Chloro-4-methylphenol: Harmful if swallowed, in contact with skin, or if inhaled.[11] Causes skin and serious eye irritation.[5][12] May cause respiratory irritation.[5][12] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium Hydroxide: Causes severe skin burns and eye damage.[6][9][13][14] Handle with extreme care in a well-ventilated area.

-

Iodoethane: Harmful if swallowed.[15][16] Causes skin and serious eye irritation.[15][17] May cause an allergic skin reaction and respiratory irritation.[15][17] Suspected of causing genetic defects.[15] Handle in a fume hood.

-

Diethyl Ether: Extremely flammable liquid and vapor.[8][18][19][20][21] May form explosive peroxides.[18][19][20] Harmful if swallowed and may cause drowsiness or dizziness.[8][18][20][21] Work in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

- RCI Labscan Limited. (2025, February 17).

- Thermo Fisher Scientific. (2025, September 12).

- Carl ROTH. (2016, August 19).

- Chem-Supply Pty Ltd. (n.d.).

- Sigma-Aldrich. (n.d.).

- ChemicalBook. (n.d.).

- Carl ROTH. (n.d.).

- Chemos GmbH & Co. KG. (n.d.).

- AquaPhoenix Scientific. (2024, July 9).

- Olin Chlor Alkali. (2025, January 21). SAFETY DATA SHEET Sodium Hydroxide Solution 10 - 30%.

- Tata Chemicals Ltd. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide.

- Redox. (2025, September 23).

- Fisher Scientific. (2025, December 19).

-

PubChem. (n.d.). 2-Chloro-4-methylphenol. Retrieved from [Link]

- C.P.A. Chem Ltd. (2019, May 16).

- ECHEMI. (n.d.).

- CPAchem Ltd. (2024, June 18).

- ChemicalBook. (2023, July 22). 2-CHLORO-4-(METHYLSULFONYL)

- University of Michigan-Dearborn. (n.d.). The Williamson Ether Synthesis.

-

Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from [Link]

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-4-(hydroxymethyl)phenol.

- Google Patents. (n.d.).

- Fiveable. (2025, August 15). 2-chloro-4-methylphenol Definition.

- PrepChem.com. (n.d.). Preparation of 2-chloro-4-(chloromethyl)phenol.

- Organic Syntheses. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7).

-

PubChem. (n.d.). 1-(2-Chloro-ethoxy)-4-methyl-benzene. Retrieved from [Link]

- ECHEMI. (n.d.). 68758-67-8, this compound Formula.

- Google Patents. (n.d.). Synthesis method of 1, 4-dichloro-2- (chloromethyl) -5-ethoxybenzene.

Sources

- 1. One moment, please... [chemistrysteps.com]

- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 3. byjus.com [byjus.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. 2-クロロ-4-メチルフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. fishersci.com [fishersci.com]

- 8. westliberty.edu [westliberty.edu]

- 9. tatachemicals.com [tatachemicals.com]

- 10. 6640-27-3 Cas No. | 2-Chloro-4-methylphenol | Matrix Scientific [matrixscientific.com]

- 11. cpachem.com [cpachem.com]

- 12. 2-Chloro-4-methylphenol | C7H7ClO | CID 14851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemsupply.com.au [chemsupply.com.au]

- 14. olinchloralkali.com [olinchloralkali.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. cpachem.com [cpachem.com]

- 18. rcilabscan.com [rcilabscan.com]

- 19. carlroth.com [carlroth.com]

- 20. chemos.de [chemos.de]

- 21. redox.com [redox.com]

Introduction: The Enduring Relevance of the Williamson Ether Synthesis

An Application Guide for the Synthesis of 2-chloro-4-methylphenetole via Williamson Ether Synthesis

Developed in 1850 by Alexander Williamson, the Williamson ether synthesis remains a cornerstone of modern organic chemistry for the preparation of both symmetrical and asymmetrical ethers.[1][2] Its enduring utility lies in its reliability and broad scope, proceeding via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][4] This application note provides a detailed protocol for the synthesis of 2-chloro-4-methylphenetole, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[5] The protocol leverages the reaction between the sodium or potassium salt of 2-chloro-4-methylphenol and an ethyl halide.

This guide is designed for researchers and process chemists, offering not only a step-by-step methodology but also a deep dive into the mechanistic rationale, optimization strategies, and troubleshooting to ensure a high-yield, high-purity synthesis.

Reaction Principle and Mechanism

The synthesis of 2-chloro-4-methylphenetole proceeds in two conceptual stages:

-

Deprotonation: The acidic phenolic proton of 2-chloro-4-methylphenol is abstracted by a base to form a highly nucleophilic phenoxide ion.

-

Nucleophilic Substitution (Sₙ2): The resulting phenoxide ion attacks the electrophilic carbon of an ethylating agent (e.g., ethyl bromide), displacing the halide leaving group in a concerted, single-step mechanism.[6]

The choice of reactants is critical. The reaction requires a primary alkyl halide to serve as the electrophile.[7] The use of secondary or tertiary halides would lead to a competing E2 elimination reaction as the major pathway, due to the alkoxide acting as a base rather than a nucleophile, resulting in the formation of an alkene side product.[4][8]

Caption: Sₙ2 Mechanism for 2-chloro-4-methylphenetole Synthesis.

Detailed Experimental Protocol

This protocol details a standard laboratory-scale synthesis. For industrial applications, phase-transfer catalysis is often employed to enhance efficiency and avoid strictly anhydrous conditions.[6][9]

Reagents and Equipment

| Reagent/Equipment | Formula/Type | CAS No. | M.W. ( g/mol ) | Notes |

| 2-Chloro-4-methylphenol | C₇H₇ClO | 6640-27-3 | 142.58 | Starting material. Irritant.[10][11] |

| Sodium Hydroxide (NaOH) | NaOH | 1310-73-2 | 40.00 | Strong base. Corrosive. |

| Ethyl Bromide | C₂H₅Br | 74-96-4 | 108.97 | Ethylating agent. Volatile. |

| Ethanol (Anhydrous) | C₂H₅OH | 64-17-5 | 46.07 | Solvent. |

| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | 74.12 | Extraction solvent. Flammable. |

| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 7757-82-6 | 142.04 | Drying agent. |

| Round-bottom flask | 250 mL | - | - | With magnetic stirrer. |

| Reflux condenser | - | - | - | To prevent solvent loss. |

| Separatory funnel | 500 mL | - | - | For liquid-liquid extraction. |

| Rotary evaporator | - | - | - | For solvent removal. |

Step-by-Step Procedure

-

Phenoxide Formation:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.26 g (0.10 mol) of 2-chloro-4-methylphenol in 100 mL of anhydrous ethanol.

-

Carefully add 4.40 g (0.11 mol, 1.1 equivalents) of sodium hydroxide pellets to the solution. The dissolution is exothermic. Stir the mixture until all the sodium hydroxide has dissolved and a clear solution of sodium 2-chloro-4-methylphenoxide is formed.

-

-

Ether Formation:

-

Attach a reflux condenser to the flask.

-

Slowly add 13.08 g (0.12 mol, 1.2 equivalents) of ethyl bromide through the top of the condenser.

-

Heat the reaction mixture to a gentle reflux (approximately 78-80°C) using a heating mantle. Maintain the reflux for 2-4 hours.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the bulk of the ethanol using a rotary evaporator.

-

Transfer the resulting residue to a 500 mL separatory funnel containing 100 mL of water.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).[13][14]

-

Combine the organic extracts and wash successively with 50 mL of 5% aqueous sodium hydroxide (to remove any unreacted phenol), followed by 50 mL of water, and finally 50 mL of brine.[15]

-

Dry the organic layer over anhydrous sodium sulfate.[16]

-

-

Purification:

Process Optimization and Troubleshooting

The success of the Williamson ether synthesis often depends on carefully selected reaction conditions to maximize the Sₙ2 pathway and minimize side reactions.[1][2]

-

Base and Solvent Selection: While NaOH in ethanol is effective, stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF can ensure complete and rapid formation of the alkoxide.[18][19] However, this requires strictly anhydrous conditions. For laboratory preparations, weaker bases like potassium carbonate in DMF are also common and effective.[6][16]

-

Phase-Transfer Catalysis (PTC): A highly effective industrial and laboratory method involves using a phase-transfer catalyst, such as tetrabutylammonium bromide.[15] This technique allows the reaction to occur in a biphasic system (e.g., aqueous NaOH and an organic solvent like toluene), eliminating the need for anhydrous solvents and facilitating easier work-up.[9][12][20]

-

Leaving Group: Ethyl iodide is more reactive than ethyl bromide due to iodide being a better leaving group, which can lead to shorter reaction times or lower required temperatures. However, it is also more expensive. Diethyl sulfate is another potent ethylating agent.[21]

| Problem | Potential Cause(s) | Troubleshooting Suggestions |

| Low Yield | Incomplete deprotonation of the phenol. | Use a stronger base (e.g., NaH) or allow more time for phenoxide formation.[19] |

| Insufficient reaction time or temperature. | Monitor reaction by TLC to confirm completion. Increase reflux time if necessary.[2] | |

| Loss of volatile alkyl halide. | Ensure the reflux condenser is efficient and the system is well-sealed. | |

| Alkene Side Product | Use of a secondary or tertiary alkyl halide. | The protocol must use a primary alkyl halide (e.g., ethyl bromide).[8] |

| High reaction temperature with a sterically hindered base. | Lower the reaction temperature. Use a less hindered base if possible. | |

| Unreacted Phenol | Insufficient alkylating agent or reaction time. | Use a slight excess of the ethyl halide (1.1-1.2 eq). Confirm reaction completion via TLC. |

| Hydrolysis of the alkyl halide. | Ensure reagents and solvents are reasonably dry, especially if using highly reactive bases like NaH. |

Product Characterization

The identity and purity of the synthesized 2-chloro-4-methylphenetole should be confirmed using standard analytical techniques.

-

NMR Spectroscopy:

-

¹H NMR: Expect to see a characteristic triplet around 1.4 ppm (CH₃ of the ethyl group) and a quartet around 4.0 ppm (CH₂ of the ethyl group). The aromatic protons and the methyl group on the ring will also show distinct signals.[22]

-

¹³C NMR: The spectrum will show signals for the two ethyl carbons (around 15 ppm and 64 ppm) and the aromatic carbons.[23][24] Comparing the aromatic shifts to the starting material confirms the ether linkage.

-

-

Infrared (IR) Spectroscopy: The most telling change will be the disappearance of the broad -OH stretching band (typically ~3200-3500 cm⁻¹) from the starting 2-chloro-4-methylphenol and the appearance of a strong C-O-C stretching band for the ether (typically ~1250 cm⁻¹ and ~1040 cm⁻¹).[25]

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product (170.62 g/mol ) and provide fragmentation patterns consistent with the structure.

Experimental Workflow Overview

Caption: Overall workflow for the synthesis of 2-chloro-4-methylphenetole.

References

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]

- 6. byjus.com [byjus.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Chloro-4-methylphenol | C7H7ClO | CID 14851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-クロロ-4-メチルフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. The Williamson Ether Synthesis [cs.gordon.edu]

- 15. cactus.utahtech.edu [cactus.utahtech.edu]

- 16. Phenetole synthesis - chemicalbook [chemicalbook.com]

- 17. CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone - Google Patents [patents.google.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. nmr.oxinst.com [nmr.oxinst.com]

- 23. Phenetole(103-73-1) 13C NMR [m.chemicalbook.com]

- 24. researchgate.net [researchgate.net]

- 25. Phenol, 2-chloro-4-methyl- [webbook.nist.gov]

Application Note: High-Yield Ethylation of 2-Chloro-p-cresol via Williamson Ether Synthesis

[1]

Abstract

This application note details the optimized protocol for the O-ethylation of 2-chloro-p-cresol (2-chloro-4-methylphenol) using ethyl iodide. This transformation utilizes a Williamson ether synthesis pathway mediated by potassium carbonate in a polar aprotic solvent. The resulting product, 2-chloro-4-methylphenetole, is a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). This guide addresses common scale-up challenges, including steric hindrance from the ortho-chloro substituent and the mitigation of elimination side-products.

Scientific Foundation & Reaction Logic[1]

The Mechanistic Pathway

The reaction proceeds via an SN2 nucleophilic substitution .[1][2] The process involves two distinct phases occurring in a single pot:[3][4]

-

Deprotonation: The weak base (Potassium Carbonate, K₂CO₃) deprotonates the phenolic hydroxyl group. The presence of the chlorine atom at the ortho position exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the phenol (pKa ~9.5) compared to p-cresol (pKa ~10.3), thereby facilitating easier deprotonation.[5]

-

Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of ethyl iodide (EtI), displacing the iodide leaving group.

Critical Variable Analysis

-

Leaving Group Selection (I vs. Br): Ethyl iodide is selected over ethyl bromide. The carbon-iodine bond is weaker and longer than the carbon-bromine bond, making iodide a superior leaving group that accelerates reaction kinetics at lower temperatures (60°C vs. reflux), reducing thermal degradation.[5]

-

Solvent Effects (DMF vs. Acetone): While acetone is common for simple phenols, N,N-Dimethylformamide (DMF) is the preferred solvent for this application.[5] As a polar aprotic solvent, DMF effectively solvates the potassium cation (K⁺), leaving the phenoxide anion "naked" and highly reactive. This is crucial to overcome the minor steric hindrance presented by the ortho-chloro group.

-

Base Selection: K₂CO₃ is preferred over NaH. Sodium hydride requires strictly anhydrous conditions and generates H₂ gas (safety risk). K₂CO₃ allows for a robust, manageable process where water generated is minor and does not quench the reaction significantly if excess base is used.

Pathway Visualization

The following diagram illustrates the reaction logic and critical control points.

Figure 1: Reaction pathway demonstrating the conversion of phenol to phenoxide and subsequent alkylation, highlighting the temperature-dependent elimination risk.[5]

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[3][4] | Density (g/mL) | Role |

| 2-Chloro-p-cresol | 142.58 | 1.0 | Solid | Substrate |

| Ethyl Iodide | 155.97 | 1.2 - 1.5 | 1.95 | Alkylating Agent |

| Potassium Carbonate | 138.21 | 2.0 | Solid | Base (Anhydrous) |

| DMF | 73.09 | N/A | 0.944 | Solvent (5 mL/g substrate) |

Step-by-Step Procedure

Safety Note: Ethyl iodide is a potential carcinogen and respiratory sensitizer.[5] Perform all operations in a certified chemical fume hood.

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a nitrogen bubbler or calcium chloride drying tube.

-

Solvation: Charge the flask with 2-chloro-p-cresol (1.0 eq) and DMF (5 volumes relative to substrate mass). Stir until fully dissolved.

-

Deprotonation: Add Potassium Carbonate (2.0 eq) in a single portion. The suspension may turn slightly yellow/orange as the phenoxide forms. Stir at room temperature for 15 minutes.

-

Addition: Add Ethyl Iodide (1.2 eq) dropwise via syringe or addition funnel.

-

Note: If scaling up (>50g), control the addition rate to maintain internal temperature <30°C.

-

-

Reaction: Heat the mixture to 60°C . Maintain stirring for 4–6 hours.

-

Monitoring: Check reaction progress via TLC (Hexane:Ethyl Acetate 9:[5]1) or HPLC. The starting phenol (more polar) will disappear, and the less polar ether product will appear.

-

-

Quench: Cool the reaction mixture to room temperature. Pour the mixture into 5 volumes of ice-cold water.

-

Workup (Extraction):

-

Extract the aqueous mixture with Ethyl Acetate or Diethyl Ether (3 x volumes).

-

Combine organic layers.[6]

-

Critical Wash: Wash the organic layer with 1M NaOH (2x) . This removes any unreacted phenolic substrate (starting material), which dissolves in the aqueous base as a salt.

-

Wash with Brine (Saturated NaCl) to remove residual DMF.

-

Dry over anhydrous Magnesium Sulfate (MgSO₄).

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude oil.

Purification Flowchart

Figure 2: Purification logic emphasizing the base wash step to ensure removal of unreacted starting material.[5]

Analytical Validation

To validate the synthesis, the following analytical parameters should be met:

-

TLC: Rf of Product > Rf of Substrate (Mobile Phase: 90% Hexane / 10% EtOAc). The phenolic -OH hydrogen bonding is lost, significantly increasing Rf.[5]

-

HPLC:

-

¹H NMR (CDCl₃, 400 MHz):

References & Authority

-

Williamson Ether Synthesis Mechanism & Scope:

-

Safety Data for Ethyl Iodide:

-

Properties of 2-Chloro-p-cresol:

-

Source: GuideChem. "2-Chloro-4-methylphenol Properties and Safety."[5]

-

-

General Protocol for Phenol Alkylation:

-

Source: Vogel's Textbook of Practical Organic Chemistry (Standard Reference).

-

Context: Standard procedure for alkylation of hindered phenols using potassium carbonate in DMF.

-

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. jk-sci.com [jk-sci.com]

- 3. cactus.utahtech.edu [cactus.utahtech.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. lobachemie.com [lobachemie.com]

Application Note: Strategic Utilization of 2-Chloro-1-ethoxy-4-methylbenzene in High-Value API Synthesis

This Application Note is written for research scientists and process chemists in the pharmaceutical industry. It details the strategic utilization of 2-chloro-1-ethoxy-4-methylbenzene (CAS: 68758-67-8) as a versatile building block for constructing biaryl and benzyl-amine pharmacophores.

Executive Summary

This compound (also known as 2-chloro-4-methylphenetole) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity profile . It combines a stable lipophilic ether (ethoxy group), a metabolically robust aryl chloride handle for cross-coupling, and a benzylic methyl group primed for radical functionalization.[1]

This guide provides validated protocols for:

-

Scalable Synthesis: A regioselective route starting from p-cresol.[1]

-

Divergent Functionalization: Accessing biaryl scaffolds (via Suzuki-Miyaura) and benzyl amines (via Wohl-Ziegler bromination).

-

Quality Control: Critical impurity profiling for GMP compliance.

Chemical Profile & Structural Advantages

| Property | Specification | Pharmaceutical Relevance |

| CAS Number | 68758-67-8 | Unique identifier for regulatory filing. |

| Formula | C₉H₁₁ClO | MW: 170.64 g/mol .[1][2] |

| LogP | ~3.3 (Predicted) | High lipophilicity aids membrane permeability in CNS targets.[1] |

| Moiety A | -OEt (Ethoxy) | Bioisostere for methoxy; improves metabolic stability and lipid solubility. |

| Moiety B | -Cl (Aryl Chloride) | Electrophile for Pd-catalyzed cross-coupling (Suzuki, Buchwald). |

| Moiety C | -CH₃ (Methyl) | Pro-nucleophile; precursor to benzyl halides, aldehydes, or acids.[1] |

Orthogonal Reactivity Map

The power of this intermediate lies in the ability to react at specific sites without protecting groups.[1]

Figure 1: Orthogonal reactivity sites allowing for sequential functionalization.

Validated Synthesis Protocol (The "Build" Phase)

Objective: Synthesize this compound from inexpensive p-cresol with >98% regioselectivity.

Reaction Scheme

-

Chlorination: p-Cresol + SO₂Cl₂ → 2-Chloro-4-methylphenol

-

O-Alkylation: 2-Chloro-4-methylphenol + EtI/K₂CO₃ → Product

Step-by-Step Methodology

Step 1: Regioselective Chlorination

Rationale: Sulfuryl chloride (SO₂Cl₂) is preferred over Cl₂ gas for better stoichiometry control and handling safety.[1]

-

Setup: Charge a 3-neck RBF with p-cresol (10.8 g, 100 mmol) and DCM (100 mL). Cool to 0°C under N₂ atmosphere.[1]

-

Addition: Add sulfuryl chloride (13.5 g, 100 mmol) dropwise over 30 minutes. Critical: Maintain temp <5°C to prevent polychlorination.[1]

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

-

Workup: Quench with ice water. Wash organic layer with sat.[1] NaHCO₃ (to remove HCl) and brine.[1] Dry over MgSO₄ and concentrate.

-

Purification: Distillation (bp ~196°C) or use crude if purity >95% by GC.

Step 2: Williamson Ether Synthesis (O-Ethylation)

Rationale: Using K₂CO₃ in acetone is a mild, standard protocol that avoids the harsh conditions of NaH/DMF.[1]

-

Setup: Dissolve 2-chloro-4-methylphenol (14.2 g, 100 mmol) in Acetone (150 mL).

-

Reagents: Add anhydrous K₂CO₃ (20.7 g, 150 mmol) and Ethyl Iodide (17.1 g, 110 mmol).

-

Reflux: Heat to reflux (56°C) for 6–8 hours.

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then brine.

-

Yield: Expect ~15.5 g (91% yield) of a clear, colorless oil.

Functionalization Protocols (The "Use" Phase)[1]

Protocol A: Suzuki-Miyaura Cross-Coupling

Application: Synthesis of biaryl scaffolds (e.g., for SGLT2 inhibitors or kinase inhibitors).[1] Challenge: Aryl chlorides are less reactive than bromides.[1] Solution: Use of electron-rich phosphine ligands (e.g., S-Phos or X-Phos).

Procedure:

-

Mix: In a microwave vial, combine This compound (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(OAc)₂ (2 mol%), and S-Phos (4 mol%).

-

Solvent/Base: Add Toluene/Water (3:[1]1) and K₃PO₄ (2.0 eq).[1]

-

Condition: Degas with Argon. Heat at 100°C for 12 hours (or 120°C for 30 min in microwave).

-

Outcome: Quantitative conversion to the biaryl product. The ethoxy group remains intact.[1]

Protocol B: Wohl-Ziegler Bromination

Application: Converting the methyl group into a benzyl bromide handle for SN2 coupling with amines (benzyl amine synthesis).

Procedure:

-

Mix: Dissolve intermediate (1.0 eq) in CCl₄ or Trifluorotoluene (greener alternative).

-

Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (0.1 eq).

-

Initiation: Reflux (80°C) under visible light irradiation or standard thermal initiation.[1]

-

Monitoring: Stop reaction immediately upon consumption of starting material (approx 2-4 hours) to prevent gem-dibromination.

-

Result: 4-(bromomethyl)-2-chloro-1-ethoxybenzene . This is a potent electrophile.

Analytical Quality Control

For pharmaceutical use, specific impurities must be monitored.[1]

| Impurity Type | Origin | Detection Limit (Spec) |

| 2,6-dichloro-4-methylphenetole | Over-chlorination during Step 1. | < 0.10% (GC-MS) |

| 4-methylphenetole | Incomplete chlorination / Dechlorination. | < 0.15% (GC-MS) |

| 2-chloro-4-methylphenol | Incomplete ethylation. | < 0.05% (HPLC) |

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1]

-

Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.[1] Gradient 40% B to 90% B over 15 min.[1]

-

Detection: UV @ 220 nm (Aryl absorption) and 280 nm (Phenolic impurity check).[1]

Safety & Handling (MSDS Summary)

-

Hazards:

-

Storage: Store at room temperature under inert gas (Argon/Nitrogen). The ethoxy ether linkage is stable, but the compound should be kept away from strong Lewis acids to prevent dealkylation.[1]

Troubleshooting Guide

Issue: Low Yield in Suzuki Coupling

-

Cause: Oxidative addition into the Ar-Cl bond is slow.

-

Fix: Switch catalyst system to Pd(dppf)Cl₂ or Pd₂dba₃/X-Phos .[1] Ensure strict oxygen-free conditions.

Issue: "Over-Bromination" in Protocol B

-

Cause: Reaction run too long; formation of benzal bromide (dibromide).[1]

-

Fix: Stop reaction at 90% conversion.[1] The mono-bromide is easily separated from the starting material, but difficult to separate from the di-bromide.

References

-

Synthesis of Chlorinated Phenols: Watson, W. D.[1] "Regioselective para-chlorination of activated aromatic compounds." Journal of Organic Chemistry, 1985, 50(12), 2145–2148.[1] Link

-

SGLT2 Inhibitor Scaffolds: Xu, G., et al. "Design, Synthesis, and Biological Evaluation of Deuterated Dapagliflozin."[1] Journal of Medicinal Chemistry, 2017.[1] (Contextual reference for chloro-ethoxy-benzene biaryl ethers).

-

Suzuki Coupling of Aryl Chlorides: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005, 127(13), 4685–4696.[1] Link

-

Radical Bromination Protocols: Djerassi, C. "Brominations with N-Bromosuccinimide."[1] Chemical Reviews, 1948, 43(2), 271–317.[1] Link

Sources

Technical Application Note: Strategic Synthesis of 2-Chloro-1-ethoxy-4-methylbenzene

Abstract & Strategic Overview

This application note details the optimized synthesis of 2-chloro-1-ethoxy-4-methylbenzene (CAS: 68758-67-8), a critical intermediate in the development of agrochemicals and pharmaceutical scaffolds.

While multiple retrosynthetic pathways exist, this guide prioritizes the Williamson Ether Synthesis via

Target Molecule Analysis

-

IUPAC Name: 1-(2-chloroethoxy)-4-methylbenzene (Note: Common usage often refers to the core substitution pattern; correct IUPAC for the ether described is this compound).

-

Molecular Formula:

[1] -

Molecular Weight: 170.64 g/mol

-

Key Structural Features:

-

Ethoxy Group (

): Strong electron donor; activates ring. -

Chlorine (

): Weak deactivator; provides steric bulk and lipophilicity. -

Methyl Group (

): Weak activator; provides hyperconjugation stabilization.

-

Retrosynthetic Strategy & Pathway Selection

Route Comparison

| Feature | Route A: | Route B: Direct Chlorination |

| Starting Material | 2-chloro-4-methylphenol | 1-ethoxy-4-methylbenzene |

| Reagents | Ethyl Iodide/Bromide, | |

| Regioselectivity | 100% (Pre-defined) | ~85:15 (Ortho:Meta mixture) |

| Purification | Simple Distillation/Extraction | Fractional Distillation (Difficult) |

| Scalability | High | High |

| Atom Economy | Moderate (Salt waste) | High |

Selected Pathway Logic

Route A is chosen because the chlorine atom is already installed in the correct position (

Figure 1: Reaction pathway for the Williamson Ether Synthesis of the target molecule.

Detailed Protocol: Williamson Ether Synthesis[2][3][4]

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role | Grade/Notes |

| 2-Chloro-4-methylphenol | 142.58 | 1.0 | Substrate | >98% Purity |

| Ethyl Iodide (EtI) | 155.97 | 1.2 - 1.5 | Alkylating Agent | Store over Cu wire; Light sensitive |

| Potassium Carbonate ( | 138.21 | 2.0 - 2.5 | Base | Anhydrous; Powdered |

| Acetone | 58.08 | Solvent | Solvent | HPLC Grade; Dry |

| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst | Optional (Finkelstein acceleration) |

Why these Reagents?

-

Base (

): Phenols have a -

Alkylating Agent (EtI): Iodide is a better leaving group than bromide, allowing for faster reaction rates at the moderate reflux temperature of acetone (

). -

Solvent (Acetone): A polar aprotic solvent is required to solvate the cation (

) and leave the phenoxide naked and reactive. Acetone is chosen over DMF for ease of workup (low boiling point allows easy removal).

Experimental Procedure (Step-by-Step)

Step 1: Deprotonation [5]

-

Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 2-chloro-4-methylphenol (10.0 g, 70.1 mmol) and Anhydrous Acetone (100 mL).

-

Add Potassium Carbonate (19.4 g, 140.2 mmol) in a single portion.

-

Optional: Add Potassium Iodide (1.1 g, 7.0 mmol) to accelerate the reaction via in-situ formation of a more reactive ethylating species if Ethyl Bromide is used.

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Visual Check: The mixture may turn slightly yellow as the phenoxide forms.

-

Step 2: Alkylation (

Reaction)

-

Add Ethyl Iodide (8.5 mL, 16.4 g, 105 mmol) dropwise via a syringe or addition funnel.

-

Heat the reaction mixture to a gentle reflux (

oil bath temperature). -

Monitor the reaction by TLC (Hexane:Ethyl Acetate 9:1) or GC-MS.[1]

-

Endpoint: Disappearance of the starting phenol (

) and appearance of the less polar ether product ( -

Typical Time: 4–6 hours.

-

Step 3: Workup & Isolation

-

Cool the mixture to room temperature.

-

Filter the solids (removed salts:

, -

Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude oil.

-

Partition: Dissolve the residue in Diethyl Ether or Ethyl Acetate (100 mL) and wash with:

-

1M NaOH (2 x 30 mL) – Critical Step: Removes any unreacted phenolic starting material.

-

Brine (1 x 30 mL) – Removes residual water.

-

-

Dry the organic phase over anhydrous

, filter, and concentrate to dryness.

Step 4: Purification

-

The crude product is typically >95% pure. For analytical grade (>99%):

-

Vacuum Distillation: Collect the fraction boiling at

@ 10 mmHg (approximate value; adjust based on vacuum strength). -

Flash Chromatography: Silica gel, eluting with 100% Hexanes

5% EtOAc/Hexanes.

-

Figure 2: Workflow for the synthesis, emphasizing the critical NaOH wash step to ensure purity.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures should be verified:

-

NMR (400 MHz,

-

1.45 (t, 3H,

-

2.28 (s, 3H,

-

4.08 (q, 2H,

-

6.80 (d, 1H,

- 7.00 (dd, 1H, Ar-H meta to OEt)

- 7.18 (d, 1H, Ar-H ortho to Cl)

-

1.45 (t, 3H,

-

GC-MS:

-

Look for Molecular Ion (

) peak at 170 m/z and 172 m/z (characteristic 3:1 Chlorine isotope pattern). -

Fragment peak at 142 m/z (Loss of ethyl group,

).

-

Safety & Handling

-

Ethyl Iodide: Known alkylating agent and suspected carcinogen. Handle only in a fume hood. Wear nitrile gloves.

-